

Spectroscopic Profile of Diethyl Chloromalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl chloromalonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl chloromalonate**, a valuable reagent in organic synthesis. This document collates available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diethyl chloromalonate**. Where experimental data is not readily available, predicted values based on established principles and data from analogous compounds are provided.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~4.7	Singlet	1H	-CHCl-	N/A
~4.3	Quartet	4H	-OCH ₂ CH ₃	~7.1
~1.3	Triplet	6H	-OCH ₂ CH ₃	~7.1

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester carbonyl)
~65	-OCH ₂ CH ₃
~60	-CHCl-
~14	-OCH ₂ CH ₃

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkyl)
1760	Strong	C=O stretch (ester)[1]
~1250	Strong	C-O stretch (ester)
~780	Medium	C-Cl stretch

Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/z	Predicted Identity	Relative Intensity
194/196	$[M]^+$ (Molecular ion)	Low (isotope pattern for Cl)
159	$[M - Cl]^+$	Medium
149	$[M - OCH_2CH_3]^+$	Medium
121	$[M - COOCH_2CH_3]^+$	High
76	$[CHCl=C=O]^+$	Medium

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related malonic esters.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **diethyl chloromalonate** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

- Tune and match the probe for the specific nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Typical spectral width: 0-12 ppm.
 - Pulse angle: 30-45°.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0-200 ppm.
 - Pulse angle: 45-90°.
 - Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - For ^1H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (for a neat liquid sample):

- Sample Preparation: Place one to two drops of neat **diethyl chloromalonate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

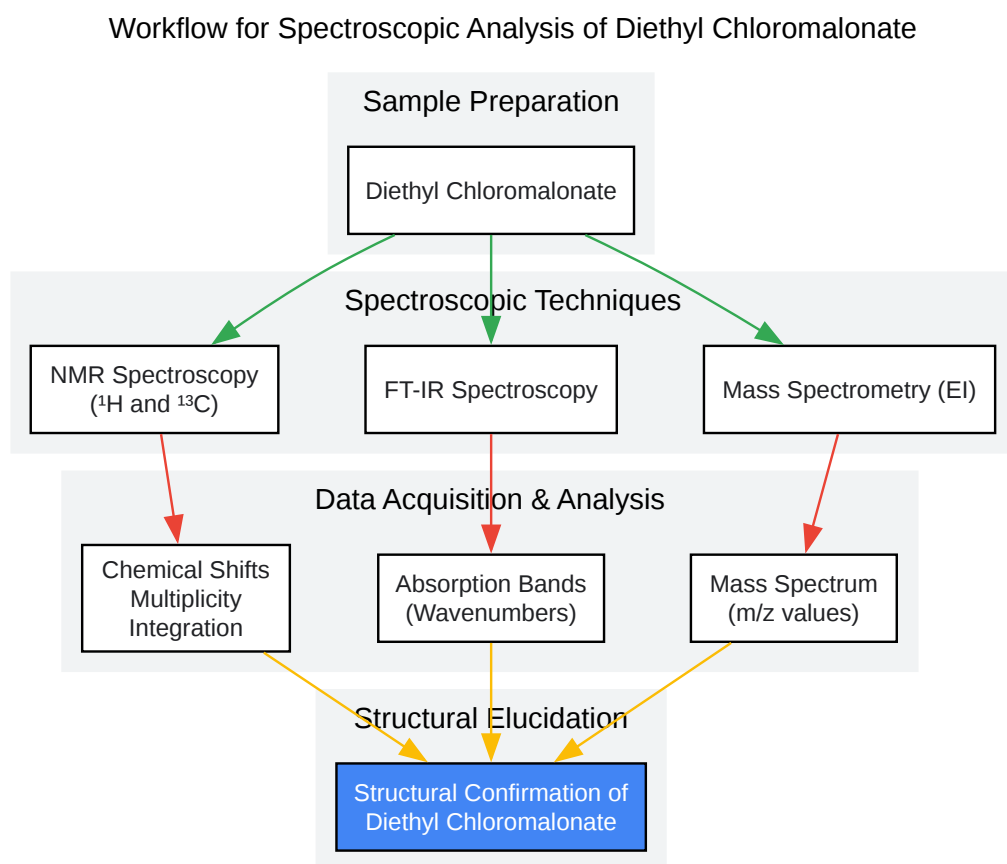
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **diethyl chloromalonate**.



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References

- 1. [cpb-us-e1.wpmucdn.com \[cpb-us-e1.wpmucdn.com\]](https://www.benchchem.com)
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